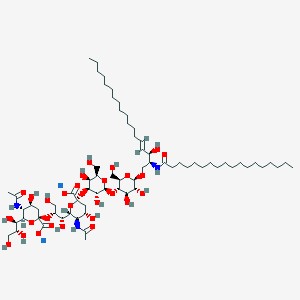

Ganglioside GD3 Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ganglioside GD3 Sodium Salt is a type of glycosphingolipid that is synthesized by the addition of two sialic acid residues to lactosylceramide . It is a member of a large subfamily of glycosphingolipids that broadly exist in the nervous system and interact with signaling molecules in the lipid rafts .

Molecular Structure Analysis

Ganglioside GD3 has a core disaccharide structure (Galβ1,4Glc) with two sialic acids linked α2,3/α2,8 to the non-reducing galactose residue and ceramide linked β to position 1 on the reducing terminal glucose residue .Chemical Reactions Analysis

Ganglioside GD3 can serve as a precursor to the formation of more complex gangliosides by the action of glycosyl- and sialyltransferases .Applications De Recherche Scientifique

Biological Functions in Cancer

Ganglioside GD3 sodium salt plays a significant role in cancer research. It is often highly expressed in various tumor cells and functions as a signal regulator in cancers. This happens through its interaction with different types of receptor tyrosine kinases in the lipid rafts of tumor cells, which activates or suppresses various signal pathways. This interaction is crucial in regulating tumor progression and the malignant characteristics of tumor cells. Changes in signal transduction affected by gangliosides are closely related to the development of tumor cell properties like cell proliferation, invasion, and apoptosis. Additionally, gangliosides expressed in tumor cells may shed from their membrane into the tumor microenvironment, influencing the tumor cells' behavior.

Role in Neural Function and Brain Injury

Ganglioside GD3 has been observed to be up-regulated in microglia and regulates phagocytosis following global cerebral ischemia (GCI). Studies have shown that the expression of ganglioside GD3 and GD3 synthase (GD3S) increases in the hippocampus after GCI. This up-regulation predominantly occurs in microglia, the primary immune cells in the brain. The increase in GD3 and GD3S expression is associated with changes in microglial function and can influence the survival of neurons after brain injury.

Impact on Neural Stem Cell Quiescence and Neurogenesis

Ganglioside GD3 is a predominant species in neural stem cells (NSCs). Its levels are crucial for maintaining the quiescent state of radial glia-like NSCs in the adult neural stem cell niche. The postnatal neural stem cell pool, which includes quiescent and activated radial glia-like NSCs, contributes to neurogenesis throughout adulthood. Ganglioside GD3 plays an important role in this process. Depletion of GD3 in postnatal radial glia-like NSCs leads to activation of these cells, reducing the long-term maintenance of adult NSC pools. This reduction in neurogenesis, particularly in the subventricular zone and the dentate gyrus, results in impaired olfactory and memory functions. Therefore, GD3 is crucial for the regulation of postnatal neurogenesis and the maintenance of NSC quiescence.

Mécanisme D'action

Target of Action

Disialoganglioside GD3, also known as Ganglioside GD3 Sodium Salt, is a glycosphingolipid that is highly expressed in the nervous system . It is also found in neuroectoderm-derived tumors such as melanoma, neuroblastoma, and gliomas . The primary targets of disialoganglioside GD3 are cells that express significant levels of GD3 on their surface, such as human melanoma cell lines .

Mode of Action

Disialoganglioside GD3 interacts with signaling molecules in lipid rafts . It has been shown to induce apoptosis in HuT-78 cutaneous T cell lymphoma cells in a concentration-dependent manner and disrupts the mitochondrial membrane potential . It also increases both cell proliferation and invasion in vitro when expressed in GD3-negative SK-MEL-28-N1 malignant melanoma cells .

Biochemical Pathways

Disialoganglioside GD3 is synthesized by the addition of two sialic acid residues to lactosylceramide and can serve as a precursor to the formation of more complex gangliosides by the action of glycosyl- and sialyltransferases . It plays a role in the modulation of membrane proteins and ion channels, in cell signaling, and in the communication among cells . It is involved in tumor proliferation, invasion, metastasis, and immune responses .

Pharmacokinetics

It is known that disialoganglioside gd3 is a membrane-bound molecule, suggesting that its bioavailability would be primarily within the cell membrane environment where it is synthesized and functions .

Result of Action

The action of disialoganglioside GD3 results in various cellular effects. It induces apoptosis in certain cell types, disrupts the mitochondrial membrane potential, and increases cell proliferation and invasion in vitro . In addition, disialoganglioside GD3-deficient adult mice exhibit progressive loss of the neural stem cell pool and impaired neurogenesis .

Action Environment

The action, efficacy, and stability of disialoganglioside GD3 can be influenced by various environmental factors. For instance, the expression of disialoganglioside GD3 can increase during development and in pathological conditions such as cancer . Furthermore, the presence of other molecules in the cell membrane environment can affect the function of disialoganglioside GD3 .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Disialoganglioside GD3 plays a crucial role in various cellular processes, including cell adhesion, signal transduction, and immune modulation . It exerts its effects through interactions with cell surface receptors and intracellular signaling pathways . For instance, it has been reported that T cell activation via Disialoganglioside GD3 is measured by the induction of tyrosine phosphorylation .

Cellular Effects

Disialoganglioside GD3 has significant effects on various types of cells and cellular processes. It has been found to induce apoptosis in HuT-78 cutaneous T cell lymphoma cells in a concentration-dependent manner and disrupts the mitochondrial membrane potential when used at a concentration of 200 μM . Moreover, the expression of Disialoganglioside GD3 in GD3-negative SK-MEL-28-N1 malignant melanoma cells increases both cell proliferation and invasion in vitro .

Molecular Mechanism

The molecular mechanism of action of Disialoganglioside GD3 involves its interactions with biomolecules and changes in gene expression. For instance, it has been reported that Disialoganglioside GD3 engagement resulted in phospholipase Cγ phosphorylation and calcium flux . When ras-associated events were examined, Disialoganglioside GD3 signaling resulted in ras activation as determined by GDP/GTP conversion as well as dose-and time-dependent IP3 activation .

Temporal Effects in Laboratory Settings

It is known that Disialoganglioside GD3 induces apoptosis in a concentration-dependent manner , suggesting that its effects may vary over time depending on the concentration used in the experiment.

Dosage Effects in Animal Models

The effects of Disialoganglioside GD3 vary with different dosages in animal models. For instance, it has been reported that the intravenously injection of ganglioside GM1, a related compound, can treat the symptoms of Parkinson’s disease and acute ischemic stroke

Metabolic Pathways

Disialoganglioside GD3 is involved in the metabolic pathways of glycosphingolipids. It is synthesized by the addition of two sialic acid residues to lactosylceramide . This process can serve as a precursor to the formation of more complex gangliosides by the action of glycosyl- and sialyltransferases .

Transport and Distribution

Disialoganglioside GD3 is transported and distributed within cells and tissues. It is most abundant at the plasma membrane . Its hydrophobic ceramide tail inserts into the outer phospholipid leaflet, while the glycan headgroup extends outwardly and engages in cis (within the same membrane) as well as trans interactions (with molecules on other cells and in the extracellular space) that result in modulation of cell signaling and cell-to-cell communication .

Subcellular Localization

The subcellular localization of Disialoganglioside GD3 is primarily on cell-surface microdomains . The drastic dose and composition changes during neural differentiation strongly suggest that Disialoganglioside GD3 is not only important as biomarkers, but also are involved in modulating neural stem cell fate determination .

Propriétés

IUPAC Name |

disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H125N3O29.2Na/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(84)73-44(45(80)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-95-65-59(89)58(88)61(51(40-77)97-65)98-66-60(90)64(56(86)49(38-75)96-66)102-70(68(93)94)36-47(82)54(72-43(4)79)63(101-70)57(87)50(39-76)99-69(67(91)92)35-46(81)53(71-42(3)78)62(100-69)55(85)48(83)37-74;;/h31,33,44-51,53-66,74-77,80-83,85-90H,5-30,32,34-41H2,1-4H3,(H,71,78)(H,72,79)(H,73,84)(H,91,92)(H,93,94);;/q;2*+1/p-2/b33-31+;;/t44-,45+,46-,47-,48+,49+,50+,51+,53+,54+,55+,56-,57+,58+,59+,60+,61+,62+,63+,64-,65+,66-,69+,70-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRBZCLULGFXOD-DQMMGUQESA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H123N3Na2O29 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1516.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Fucose, L-, [6-3H]](/img/structure/B570579.png)

![[(1R,4Ar,4bS,7R,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol](/img/structure/B570583.png)

![(1S,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B570586.png)

![2-[Acetyl(hydroxy)amino]butanoic acid](/img/structure/B570588.png)